ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest for researchers exploring new therapeutic agents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate can be used to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Medically, this compound has potential as a lead compound for developing new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functional Group Introduction:
Amination: The benzylamino group is introduced via reductive amination, where the intermediate reacts with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The mechanism of action of ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate: Lacks the benzylamino group, which may reduce its binding affinity to certain targets.
Ethyl 5-(3-(methylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate: The methylamino group is less bulky than the benzylamino group, potentially affecting its interaction with biological targets.
Uniqueness
The presence of the benzylamino group in ethyl 5-(3-(benzylamino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate provides unique steric and electronic properties, enhancing its potential interactions with biological molecules. This makes it a more promising candidate for drug development compared to its analogs.
Properties
IUPAC Name |
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-4-34-29(33)28-21(3)31(23-12-10-20(2)11-13-23)27-15-14-25(16-26(27)28)35-19-24(32)18-30-17-22-8-6-5-7-9-22/h5-16,24,30,32H,4,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYNEFXAACEXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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